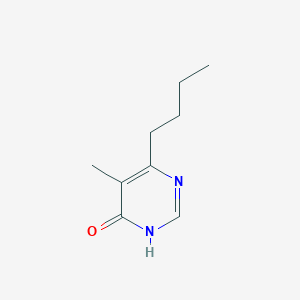

6-Butyl-5-methylpyrimidin-4-ol

Description

6-Butyl-5-methylpyrimidin-4-ol is a pyrimidine derivative characterized by a hydroxyl group at position 4, a methyl group at position 5, and a butyl chain at position 6.

Properties

Molecular Formula |

C9H14N2O |

|---|---|

Molecular Weight |

166.22 g/mol |

IUPAC Name |

4-butyl-5-methyl-1H-pyrimidin-6-one |

InChI |

InChI=1S/C9H14N2O/c1-3-4-5-8-7(2)9(12)11-6-10-8/h6H,3-5H2,1-2H3,(H,10,11,12) |

InChI Key |

ASQCDYXTRJHBSF-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC1=C(C(=O)NC=N1)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Butyl-5-methylpyrimidin-4-ol typically involves the condensation of appropriate aldehydes or ketones with urea or thiourea under acidic or basic conditions. One common method includes the reaction of butylacetone with urea in the presence of a strong acid catalyst, such as hydrochloric acid, followed by cyclization to form the pyrimidine ring.

Industrial Production Methods: Industrial production of 6-Butyl-5-methylpyrimidin-4-ol may involve multi-step processes, including the preparation of intermediates and their subsequent cyclization. The use of continuous flow reactors and optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 6-Butyl-5-methylpyrimidin-4-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group at position 4 can be oxidized to form a ketone.

Reduction: The pyrimidine ring can be reduced under specific conditions to yield dihydropyrimidine derivatives.

Substitution: The butyl and methyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic medium.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

Substitution: Nucleophiles like amines or thiols in the presence of a base, such as sodium hydride (NaH).

Major Products:

Oxidation: 6-Butyl-5-methylpyrimidin-4-one.

Reduction: 6-Butyl-5-methyl-1,2,3,4-tetrahydropyrimidin-4-ol.

Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

6-Butyl-5-methylpyrimidin-4-ol has diverse applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Studied for its potential biological activities, such as antimicrobial and antiviral properties.

Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of agrochemicals and pharmaceuticals due to its versatile reactivity and stability.

Mechanism of Action

The mechanism of action of 6-Butyl-5-methylpyrimidin-4-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group at position 4 can form hydrogen bonds with biological macromolecules, influencing their structure and function. Additionally, the compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways are subject to ongoing research and may vary depending on the specific application.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Isomers: 5-Butyl-2-dimethylamino-6-methylpyrimidin-4-ol

A closely related compound, 5-Butyl-2-dimethylamino-6-methylpyrimidin-4-ol (CAS 5221-53-4, molar mass 209.29 g/mol), differs in substituent positions and functional groups. Key distinctions include:

- Substituent positions: The butyl group is at position 5 (vs. position 6 in the target compound), and a dimethylamino group replaces the hydroxyl at position 2.

- Physicochemical properties: The dimethylamino group increases molar mass by ~43 g/mol compared to the target compound (calculated molar mass: 166.22 g/mol for 6-butyl-5-methylpyrimidin-4-ol), likely enhancing solubility in polar solvents.

- Applications : This compound is listed as an analytical standard, suggesting its use in quality control or spectroscopic calibration .

Substituted Phenyl Derivatives

Maddila et al. synthesized 2-amino-6-(substitutedphenyl)-5-methylpyrimidin-4-ol derivatives via a solvent-free, one-pot method using PEG-400 . Unlike the target compound, these derivatives feature:

- Synthetic method : The PEG-400-mediated synthesis emphasizes green chemistry principles, contrasting with traditional solvent-based routes that may apply to the target compound.

Data Table: Comparative Analysis of Pyrimidin-4-ol Derivatives

Research Findings

Impact of Substituent Position

- Alkyl chain position: A butyl group at position 6 (target compound) vs.

- Functional group variation: The absence of a dimethylamino group in the target compound reduces polarity, favoring lipid membrane permeability compared to the Honeywell analog .

Featured Recommendations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.